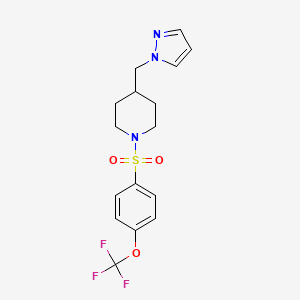

4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

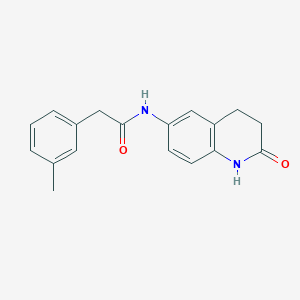

The compound "4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine" is a molecule that features a piperidine ring, a common structural motif in medicinal chemistry, linked to a pyrazole moiety and a phenylsulfonyl group with a trifluoromethoxy substituent. This structure suggests potential biological activity, as similar compounds have been evaluated for various pharmacological properties, such as anti-inflammatory activity and beta-adrenergic receptor agonism .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nucleophilic aromatic substitution, hydrogenation, and functional group transformations. For instance, a three-step synthesis of a related compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, was reported to include nucleophilic aromatic substitution, hydrogenation, and iodination, which required optimization for scale-up . Similarly, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide involved starting from para-methyl-acetophenone and ethyl trifluoroacetate, with optimization of reaction conditions such as base amount, solvent, temperature, and time .

Molecular Structure Analysis

Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to predict the molecular structure and vibrational frequencies of compounds. For example, a related compound's structural parameters and vibrational frequencies were obtained using DFT, and the molecular electrostatic potential was mapped to predict reactive sites . Such analyses provide insights into the molecular conformation and electronic distribution, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with a pyrazole moiety can undergo various chemical reactions, including reactions with hydrazine, phenylhydrazine, hydroxylamine, and thiourea to afford different heterocyclic structures like pyrazoles, isoxazoles, and pyrimidinethiones . The presence of a sulfonyl group can also facilitate the formation of sulfonamides and other derivatives with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The trifluoromethoxy group, for instance, is known to increase the lipophilicity and metabolic stability of molecules. The sulfonyl group can enhance water solubility and may affect the compound's acidity and protein-binding properties. The piperidine ring contributes to the basicity of the molecule and can influence its membrane permeability .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis and antimicrobial activity of novel heterocyclic compounds, including derivatives related to "4-((1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine". These studies have focused on generating compounds with potential antimicrobial properties against various bacterial and fungal strains. For instance, a study by El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities, highlighting the potential of such compounds in combating microbial infections and diseases (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Anticancer Evaluation

Derivatives of the compound have been evaluated for their anticancer properties. Turov (2020) conducted a study on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which could be structurally related to the compound , demonstrating the potential for these compounds to inhibit cancer cell growth across various cancer cell lines (Turov, 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to "this compound" have been a key area of research. Studies such as that by Shawish et al. (2021), which synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, contribute to understanding the chemical properties and potential applications of these compounds in various scientific and pharmaceutical fields (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Antifungal and Antibacterial Applications

Further research into the antimicrobial applications of derivatives has shown promising results in antifungal and antibacterial domains. Prakash et al. (2011) synthesized a series of compounds with structures related to "this compound" and tested their efficacy against various bacterial and fungal strains, indicating potential applications in addressing antimicrobial resistance (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).

properties

IUPAC Name |

4-(pyrazol-1-ylmethyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O3S/c17-16(18,19)25-14-2-4-15(5-3-14)26(23,24)22-10-6-13(7-11-22)12-21-9-1-8-20-21/h1-5,8-9,13H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOQECAIOXLYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)

![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)

![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)

![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)